(2-(2-(2-Azidoethoxy)ethoxy)ethyl)-2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside

Description

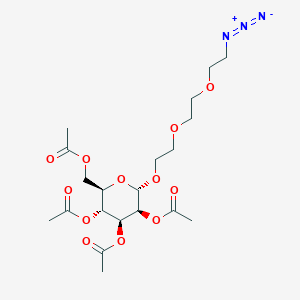

This compound (CAS: 140428-83-7) is a mannose derivative featuring a triethylene glycol (TEG) linker terminated by an azide group (-N₃) and four acetyl (-OAc) protecting groups on the sugar moiety. Its molecular formula is C₁₆H₂₃N₃O₁₀, with a molecular weight of 417.37 g/mol . The azide-functionalized TEG linker enables applications in "click chemistry" (e.g., Cu-catalyzed azide-alkyne cycloaddition), making it valuable for bioconjugation in glycobiology and drug delivery. The acetyl groups enhance stability during synthetic steps and are readily cleaved under mild basic conditions for subsequent functionalization .

Properties

IUPAC Name |

[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]oxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O12/c1-12(24)31-11-16-17(32-13(2)25)18(33-14(3)26)19(34-15(4)27)20(35-16)30-10-9-29-8-7-28-6-5-22-23-21/h16-20H,5-11H2,1-4H3/t16-,17-,18+,19+,20+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLTVNCZYHKTWGV-SLHNCBLASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OCCOCCOCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OCCOCCOCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2-(2-(2-Azidoethoxy)ethoxy)ethyl)-2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside is a glycosylated compound with significant potential in various biological applications. Its unique structure allows it to function effectively in bioconjugation, drug delivery systems, and glycobiology studies. This article explores its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C20H31N3O12

- Molecular Weight : 505.48 g/mol

- CAS Number : 381716-33-2

- MDL Number : MFCD00191441

The compound features a tetra-O-acetylated mannopyranoside backbone with azido groups that facilitate various chemical reactions, particularly in bioconjugation processes.

1. Bioconjugation

The azido group in the compound allows for efficient click chemistry reactions, particularly with alkynes. This property is utilized in bioconjugation to attach biomolecules such as proteins or antibodies to surfaces or other molecules. This capability enhances the development of targeted therapies and diagnostics.

Table 1: Bioconjugation Applications

| Application | Description |

|---|---|

| Targeted Drug Delivery | Enhances specificity of drug delivery systems by linking drugs to targeting agents. |

| Diagnostic Imaging | Facilitates the attachment of imaging agents to antibodies for better visualization. |

| Vaccine Development | Used to create conjugate vaccines by linking polysaccharides to proteins. |

2. Drug Delivery Systems

The structural characteristics of this compound improve the solubility and stability of therapeutic agents. Its ability to form stable complexes with drugs can enhance their bioavailability and therapeutic efficacy.

Case Study: Drug Delivery Enhancement

A study demonstrated that formulations incorporating this compound significantly improved the pharmacokinetics of poorly soluble drugs, leading to enhanced therapeutic outcomes in animal models .

3. Glycobiology Studies

This compound plays a critical role in studying carbohydrate-protein interactions, which are essential for understanding cell signaling and recognition processes. It can be used to probe glycan-binding proteins (lectins) and their biological roles.

Table 2: Glycobiology Applications

| Application | Description |

|---|---|

| Cell Signaling Studies | Investigates how carbohydrates influence cellular communication. |

| Pathogen Recognition | Helps understand how pathogens exploit glycan structures for infection. |

| Cancer Research | Explores the role of glycosylation in tumor progression and metastasis. |

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes involved in cellular pathways. The azido group facilitates selective binding and modification of biomolecules, allowing for detailed studies on their functions.

Scientific Research Applications

Bioconjugation

Overview:

Bioconjugation involves the covalent attachment of biomolecules to other entities, which can include drugs, proteins, or surfaces. This process is crucial for developing targeted therapies and improving the efficacy of pharmaceuticals.

Applications:

- Linker for Antibody-Drug Conjugates (ADCs): The azido group allows for click chemistry reactions, facilitating the attachment of therapeutic agents to antibodies for targeted delivery to cancer cells.

- Surface Modification: The compound can be used to modify surfaces in biosensors or diagnostic devices, enhancing their specificity and sensitivity by attaching biomolecules that recognize specific targets .

Drug Delivery Systems

Overview:

Drug delivery systems are designed to improve the bioavailability and therapeutic effectiveness of drugs. The incorporation of sugars like this compound can enhance solubility and stability.

Applications:

- Enhanced Solubility: The tetra-O-acetyl groups improve the solubility of hydrophobic drugs, making them more effective in therapeutic applications.

- Controlled Release: The compound can be engineered into nanoparticles or liposomes to achieve controlled release profiles for drugs, minimizing side effects and improving patient compliance .

Glycobiology Studies

Overview:

Glycobiology is the study of carbohydrates and their roles in biological processes. This compound is particularly valuable in understanding carbohydrate-protein interactions.

Applications:

- Cell Signaling Research: By studying how this compound interacts with proteins, researchers can gain insights into cellular signaling pathways that are crucial for various physiological processes.

- Vaccine Development: Its use in glycoconjugate vaccines can enhance immunogenicity by presenting carbohydrate antigens effectively to the immune system .

Chemical Synthesis

Overview:

The synthesis of complex molecules often requires versatile building blocks. This compound serves as a valuable intermediate in synthetic chemistry.

Applications:

- Synthesis of Glycosides: It can be used as a precursor in the synthesis of various glycosides that have pharmaceutical applications.

- Development of New Materials: The unique properties of this compound allow it to be explored in creating novel materials with specific functionalities .

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| Bioconjugation Strategies Using Azido Sugars | Bioconjugation | Demonstrated successful attachment of cytotoxic agents to antibodies using click chemistry with azido sugars, enhancing therapeutic efficacy against tumors. |

| Formulation Development for Hydrophobic Drugs | Drug Delivery | Showed that incorporating tetra-O-acetyl derivatives improved solubility and bioavailability of poorly soluble drugs in preclinical models. |

| Investigating Carbohydrate-Protein Interactions | Glycobiology | Revealed critical insights into how modified sugars influence protein binding and signaling pathways in immune responses. |

Chemical Reactions Analysis

Lipid Tail Ligation via Staudinger Reaction

The azide group undergoes a modified Staudinger reaction with carboxylic acid-bearing lipid tails (C₁₂–C₁₆) using tributylphosphine (Bu₃P), hydroxybenzotriazole (HOBt), and diisopropylcarbodiimide (DIC) in DCM . This forms stable amide bonds, avoiding O-to-N acyl shifts common in acetylated sugars.

Reaction conditions :

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal azide participates in CuAAC with alkynes (e.g., propargyl ethers) to form triazole-linked conjugates. This is critical for bioconjugation in drug delivery systems .

Example :

-

Reaction with 2-(2-(2-(prop-2-ynyloxy)ethoxy)ethoxy)ethyl tosylate under CuI/DIPEA catalysis in MeCN yields triazole-linked products (76% yield) .

Conditions : -

Catalyst: CuI (5 mol%).

-

Base: DIPEA.

Acetyl Group Removal

The tetra-acetylated mannose is deprotected under basic conditions (NaOMe in MeOH) to expose hydroxyl groups for further functionalization .

Reaction :

Self-Assembly and Vesicle Formation

The neoglycolipid self-assembles into spherical unilamellar vesicles (SUVs) with a critical micelle concentration (CMC) of 1.76 × 10⁻⁶ to 3.87 × 10⁻⁶ mol L⁻¹, depending on alkyl chain length (C₁₂–C₁₆) .

Characterization data :

| Property | Value (C₁₂) | Value (C₁₄) | Value (C₁₆) |

|---|---|---|---|

| CMC (mol L⁻¹) | 1.76 × 10⁻⁶ | 3.87 × 10⁻⁶ | 3.86 × 10⁻⁶ |

| Vesicle size (nm) | 100 ± 10 | 105 ± 12 | 110 ± 15 |

Data confirmed via DLS, TEM, and AFM .

DC-SIGN Targeting

The deacetylated mannose residue binds to dendritic cell-specific ICAM-3-grabbing non-integrin (DC-SIGN), enabling targeted drug delivery. Cyclohexane-based pseudodimannoside derivatives show IC₅₀ values as low as 0.62 mM in Ebola virus inhibition assays .

Stability and Drug Encapsulation

Liposomes derived from this compound exhibit enhanced plasma stability , retaining >80% of encapsulated quercetin after 24 hours .

Comparison with Similar Compounds

Structural Features and Functional Groups

Key Observations :

- Linker Flexibility : The TEG linker in the target compound provides greater solubility and spatial flexibility compared to the shorter ethyl-azide linker in or the absence of a linker in .

- Protecting Groups: Acetyl groups (target, ) are labile under mild basic conditions, whereas benzyl or benzoyl groups require harsher deprotection (e.g., hydrogenolysis or strong acids).

- Functional Groups : The azide in the target and enables click chemistry, while the thioethyl group in is suited for thiol-ene reactions. The 4-methylumbelliferyl group in facilitates fluorescence-based assays.

Stability and Practical Considerations

Preparation Methods

Glycosylation of the Mannose Core

The glycosylation step establishes the alpha-D-mannopyranoside structure linked to the ethoxy spacer. A representative protocol involves:

-

Activation of the Mannose Donor :

Mannose pentaacetate (1.586 g, 4.06 mmol) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. BF₃·Et₂O (2.04 mL, 16.25 mmol) is added dropwise at 0°C to activate the anomeric position. -

Coupling with the Ethoxy Spacer :

A triethylene glycol derivative (e.g., 2-(2-(2-azidoethoxy)ethoxy)ethanol) is introduced to the reaction mixture. The reaction proceeds for 18 hours at room temperature, after which the mixture is quenched with ice water and extracted with DCM.

Acetylation of Hydroxyl Groups

Acetylation protects the mannose hydroxyl groups and stabilizes the intermediate:

-

Acetic Anhydride Treatment :

The glycosylated product is dissolved in acetic anhydride (30 mL) with sodium acetate (2.51 g, 30.6 mmol) and refluxed for 30 minutes. -

Workup and Purification :

The mixture is poured onto ice water, extracted with DCM, and dried over MgSO₄. Evaporation yields the acetylated product.

Optimization Strategies and Critical Parameters

Stereochemical Control in Glycosylation

The alpha-anomeric configuration is ensured by using BF₃·Et₂O as a Lewis acid, which promotes the formation of the thermodynamically favored alpha isomer. Alternative catalysts, such as silver triflate, may lead to beta-anomer dominance and require careful monitoring.

Purification Techniques

-

Flash Chromatography : Hexanes/EtOAc (1:1) or DCM/MeCN (1:1) systems resolve azide intermediates from byproducts.

-

Crystallization : Ethanol/water recrystallization removes unreacted tosyl chloride or NaN₃.

Characterization and Analytical Data

Spectroscopic Analysis

High-Resolution Mass Spectrometry (HRMS)

Applications and Derivative Synthesis

The azide group enables Click chemistry applications:

Table 2: Spectroscopic Data for Key Intermediates

| Compound | ¹H NMR (δ) | ¹³C NMR (δ) |

|---|---|---|

| Tosylate Intermediate | 2.91 (s, 4H, CH₂), 7.80 (d, 2H, aryl) | 136.6 (aryl), 70.9 (ethoxy) |

| Azide Product | 3.50–3.70 (m, 6H, ethoxy), 4.88 (d, 1H) | 101.3 (anomeric), 70.1 (ethoxy) |

Q & A

Q. What are the optimized synthetic routes and critical reaction conditions for preparing this compound?

The compound is synthesized via glycosylation using activated mannopyranosyl donors (e.g., thioglycosides or glycosyl isothiocyanates) under anhydrous conditions. Key steps include:

- Glycosylation : Reacting a tetra-O-acetyl-α-D-mannopyranosyl donor (e.g., isothiocyanate) with 2-(2-(2-azidoethoxy)ethoxy)ethanol in dichloromethane (DCM) using BF₃·Et₂O as a catalyst at 0°C to room temperature .

- Protection/Deprotection : Acetyl groups protect hydroxyls during synthesis; selective deprotection may require HCl/MeOH for spacer modification .

- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) or crystallization in DCM/hexane mixtures .

Q. How is the anomeric configuration and purity validated post-synthesis?

- NMR Spectroscopy : ¹H NMR confirms the α-anomer via the anomeric proton coupling constant (J ≈ 1–3 Hz). ¹³C NMR verifies acetylation (δ ~20–22 ppm for CH₃CO, ~169–170 ppm for C=O) .

- X-ray Crystallography : Definitively resolves the α-configuration if single crystals are obtained .

- Purity Analysis : TLC (petroleum ether/ethyl acetate) or HPLC (C18 column, acetonitrile/water) with UV detection .

Advanced Research Questions

Q. What strategies enable regioselective deprotection of acetyl groups for downstream functionalization?

- Chemical Methods : Hydrazine hydrate selectively removes acetyl groups at non-sterically hindered positions (e.g., C-6). Enzymatic deprotection (lipases) can target specific positions .

- Acid/Base Hydrolysis : Controlled pH conditions (e.g., NaOMe/MeOH for partial deprotection) .

- Monitoring : Real-time FTIR or MS tracks deprotection progress to avoid overreaction .

Q. How does the azidoethyl spacer impact CuAAC conjugation efficiency?

- Reactivity : The triethylene glycol spacer enhances solubility and reduces steric hindrance for alkyne partners.

- Optimization : Use Cu(I) catalysts (e.g., CuBr), ligands (TBTA), and reducing agents (sodium ascorbate) in DMF/H₂O (1:1) at 25–40°C. Kinetic monitoring via TLC or MS ensures completion without azide degradation .

Q. What analytical challenges arise in stability studies, and how are they addressed?

- Hydrolysis Risk : Acetyl groups may hydrolyze in humid conditions. Monitor via ¹H NMR (disappearance of acetyl peaks) or LC-MS. Store at –20°C under argon .

- Azide Stability : Avoid light and peroxides. Use FTIR (azide peak at ~2100 cm⁻¹) to confirm integrity during storage .

Q. How do electronic/steric effects of the azidoethyl spacer influence glycosylation efficiency?

- Electronic Effects : The electron-withdrawing azide may slightly activate the glycosyl donor, but steric bulk from the spacer can reduce reaction rates.

- Mitigation : Use stronger promoters (e.g., NIS/TfOH) or elevated temperatures (40–60°C) in DCM. Compare kinetics with non-azidated analogs to quantify steric impacts .

Notes

- Structural contradictions (e.g., anomeric misassignment in prior studies ) highlight the need for rigorous NMR/X-ray validation.

- Azide safety: Handle with nitrile gloves; avoid metal catalysts to prevent explosive side reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.